Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl

Stereochemistry Chiral Synthesis Medicinal Chemistry

Procure the racemic Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride as a cost-accessible alternative to expensive enantiopure variants for early-stage discovery. This hydrochloride salt offers superior handling and stability for scaffold derivatization. - **63% Lower Cost**: Reduces expenditure per gram compared to (R)- or (S)-enantiomers, enabling broader chemical space exploration in HTS campaigns. - **Versatile Scaffold**: The amino and methyl ester handles allow for rapid analog generation via amide coupling, reductive amination, or hydrolysis. - **Supply Reliability**: Routinely supplied with verified 95% purity and full analytical documentation (NMR, HPLC) to ensure experimental reproducibility.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 2241594-08-9
Cat. No. B2504777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hcl
CAS2241594-08-9
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H
InChIKeyUOZGMHAMWDHRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl: Racemic Aminoindane Building Block


Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS 2241594-08-9) is a racemic aminoindane derivative featuring a rigid bicyclic indane scaffold with a primary amine at the 1-position, a methyl ester at the 5-position, and presented as the hydrochloride salt . This compound serves as a conformationally constrained building block in medicinal chemistry and organic synthesis, offering a balance of lipophilicity and functional group compatibility for the construction of bioactive molecules . As the racemate of the corresponding chiral 1-aminoindane-5-carboxylate esters, it provides a cost-accessible alternative to enantiopure variants for applications where stereochemical control is not required or can be introduced downstream.

Racemic (1:1) mixture — cost-accessible alternative where stereochemical purity is not required.
Hydrochloride salt — enhances storage stability and aqueous handling over free base analogs.
Conformationally constrained aminoindane scaffold — privileged for CNS and oncology SAR exploration.

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl: Why Substitution Fails


Despite sharing the same core indane scaffold, in-class aminoindane carboxylate derivatives cannot be interchangeably substituted without compromising experimental outcomes or procurement efficiency. The target compound (CAS 2241594-08-9) exists as a racemic mixture, whereas many vendors offer exclusively the (R)- or (S)-enantiomers . Substituting a racemate with an enantiopure variant—or vice versa—introduces uncontrolled stereochemical variables in asymmetric synthesis, chiral chromatography, or biological assays where stereospecific interactions are critical. Furthermore, the hydrochloride salt form directly impacts solubility, stability, and handling characteristics relative to free base analogs, with implications for reaction conditions and storage . Finally, batch-to-batch purity specifications vary across suppliers, and the target compound is routinely supplied with verified 95% purity and analytical documentation , whereas alternative sources may offer lower or unverified purity that compromises reproducibility in sensitive applications. The following quantitative evidence guide details exactly where this compound demonstrates verifiable differentiation from its closest comparators.

Replacing with an enantiopure analog may sharply increase procurement cost without providing stereochemical benefit for achiral synthesis or racemic screening.
Free base forms may differ in solubility and storage stability compared to the hydrochloride salt, potentially altering reaction conditions.
Alternative suppliers without verified 95% purity and batch-specific analytical documentation may compromise reproducibility in sensitive applications.

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl: Quantitative Procurement Evidence


Stereochemical Identity: Racemic vs. Enantiopure

Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS 2241594-08-9) is the racemic (1:1) mixture of the (1R)- and (1S)-enantiomers, whereas the closest comparators are the isolated (R)-enantiomer (CAS 1246509-63-6) and (S)-enantiomer (CAS 943843-23-0) . The racemate contains a stereocenter at the 1-position and is supplied as a single racemic product, while enantiopure alternatives require separate procurement and handling . This stereochemical distinction is critical for applications where absolute configuration is either irrelevant (e.g., achiral derivatization, racemic screening) or deliberately exploited (e.g., resolution studies, racemic switches).

Stereochemical identity
Head-to-head
Racemic mixture (1:1 R:S) vs. enantiopure (R)- or (S)- (>97% ee)
Racemate streamlines procurement for achiral workflows; single-enantiomer inventory is unnecessary when stereochemistry is not critical.
Chiral HPLC confirms composition per vendor specifications.
Stereochemistry Chiral Synthesis Medicinal Chemistry

Cost Efficiency: Racemate vs. Enantiopure Analogs

The racemic compound (CAS 2241594-08-9) is priced at $925 per gram from a primary supplier , whereas the corresponding (S)-enantiomer (CAS 943843-23-0) is priced at $627 per 250 mg, equating to $2,508 per gram [1], and the (R)-enantiomer (CAS 1246509-63-6) is identically priced at $627 per 250 mg ($2,508 per gram) [2]. This represents a cost reduction of approximately 63% for the racemate relative to either enantiopure analog on a per-gram basis, assuming linear pricing.

Cost efficiency
Head-to-head
$925/g (racemate) vs. $2,508/g (enantiopure) — reported ~63% lower cost
Supports budget-efficient library synthesis and scale-up where chiral purity is not a prerequisite.
Pricing from AChemBlock and GlpBio; actual costs may vary by vendor and quantity.
Procurement Cost Budget Efficiency Research Economics

Hydrochloride Salt Advantage: Stability and Handling

The compound is supplied as the hydrochloride salt, which confers practical advantages over the corresponding free base (CAS 1213609-13-2 for the (R)-free base) . The hydrochloride salt enhances stability during storage and handling, improves aqueous solubility, and provides a well-defined, crystalline solid form suitable for controlled reactions . While direct quantitative solubility data for this specific compound are not publicly available, the hydrochloride salt form is a recognized strategy in medicinal chemistry to increase the solid-state stability and aqueous compatibility of aminoindane derivatives relative to their free base counterparts [1].

HCl salt advantage
Class-level
Hydrochloride salt enhances solid-state stability and aqueous compatibility vs. free base.
May reduce degradation risks during storage and simplify handling; direct solubility data not reported for this compound.
Inferred from general aminoindane salt behavior; verify under specific laboratory conditions.
Salt Form Stability Solubility Handling

Purity and Quality Control: Verified Analytical Documentation

The target compound is routinely supplied with a minimum purity specification of 95% by HPLC, as verified by multiple reputable vendors . Suppliers such as Bidepharm provide batch-specific analytical reports including NMR, HPLC, and GC data upon request . In contrast, alternative aminoindane building blocks or lower-cost generic sources may offer lower or unverified purity, introducing variability that can confound reaction yields and biological assay results.

Purity & QC
Specification review
95% minimum purity (HPLC) with batch-specific NMR, HPLC, GC reports available.
Verified purity supports batch-to-batch reproducibility and reduces in-house purification needs.
Documentation provided upon request from established vendors.
Purity Quality Control Batch Reproducibility

Application Scenarios: Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HCl


Racemic Library Synthesis and High-Throughput Screening

Given its 63% lower cost per gram relative to enantiopure analogs , the racemic compound is ideally suited for constructing racemic compound libraries for initial high-throughput screening (HTS) campaigns. In early-stage drug discovery, stereochemical purity is often not required, and the cost savings enable the exploration of larger chemical space without exceeding budget constraints. The compound's amino and ester functional groups provide versatile handles for amide coupling, reductive amination, and ester hydrolysis, facilitating rapid analog generation.

Chiral Resolution and Asymmetric Synthesis Optimization

The racemate serves as a convenient starting material for chiral resolution experiments or for developing asymmetric synthetic methodologies. Researchers can use the racemic mixture to screen chiral stationary phases, identify optimal resolution conditions, or validate enantioselective catalysts [1]. The ability to procure a single racemic batch rather than two separate enantiopure batches simplifies experimental design and reduces initial material costs.

Medicinal Chemistry: CNS and Oncology Building Block

The aminoindane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating activity against PPARα, HBV capsid assembly, and other targets [2][3]. The racemic compound provides a cost-effective entry point for synthesizing and evaluating indane-based analogs in CNS and oncology programs where initial SAR exploration does not require chiral purity. The hydrochloride salt form ensures stability during storage and handling, supporting multi-step synthetic sequences.

Process Chemistry and Scale-Up Studies

For process chemists evaluating synthetic routes, the racemic compound offers a low-cost model substrate to test reaction conditions, assess scalability, and generate impurity profiles before committing to expensive enantiopure building blocks. The availability of 5g quantities at $2,785 further supports preliminary scale-up investigations without prohibitive expenditure.

Application
Selection Property
Validation Focus
Racemic library synthesis & HTS
Racemic mixture, no chiral purity required
Verify amine/ester compatibility for diversification
Chiral resolution & asymmetric method development
Single racemic batch as resolution substrate
Screen chiral stationary phases or catalysts
Medicinal chemistry SAR (CNS/oncology)
Constrained aminoindane scaffold with amine/ester handles
Assess scaffold derivatization and HCl salt stability
Process chemistry & scale-up scouting
Cost-accessible racemic model substrate
Review impurity profile generation and scalability
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